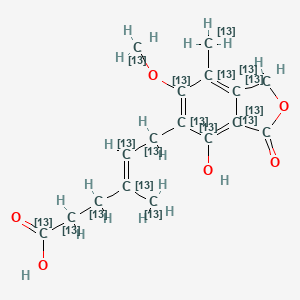

Ácido micofenólico 13C17

Descripción general

Descripción

Mycophenolic acid is an antimetabolite immunosuppressant indicated for prophylaxis of organ rejection in adult patients receiving kidney transplants and in pediatric patients at least 5 years of age and older who are at least 6 months post kidney transplant .

Synthesis Analysis

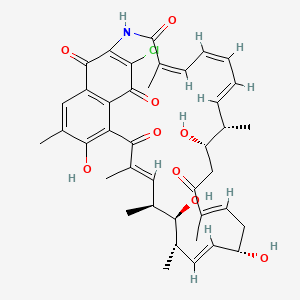

The analysis of Mycophenolic Acid is done using LC-MS/MS . Mycophenolic acid (MPA) suppresses the immune response by blocking pathways that are complimentary to the effects of Cyclosporin A .Molecular Structure Analysis

Mycophenolic acid-13C17 has the empirical formula 13C17H20O6 . It is the 13C labeled Mycophenolic acid .Chemical Reactions Analysis

Mycophenolic acid-13C17 is an antiproliferative drug that interferes with the de novo pathway of purine synthesis by inhibiting a vital enzyme, inosine monophosphate dehydrogenase, and blocking the production of guanosine nucleotides .Physical And Chemical Properties Analysis

Mycophenolic acid-13C17 has a molecular weight of 337.21 . It is available as a solution of 25 μg/mL in acetonitrile .Aplicaciones Científicas De Investigación

Estándar Analítico para Cromatografía Líquida de Alta Eficiencia (HPLC)

El ácido micofenólico 13C17 se utiliza como estándar analítico en las técnicas de HPLC. Ayuda a la cuantificación precisa del ácido micofenólico en diversas muestras. El etiquetado isotópico asegura un seguimiento y una medición precisos, lo cual es esencial para los estudios farmacocinéticos y el control de calidad en las industrias farmacéuticas .

Material de Referencia para Cromatografía de Gases (GC)

En la cromatografía de gases, el ácido micofenólico 13C17 actúa como material de referencia. Su etiqueta isotópica estable permite la diferenciación y cuantificación del ácido micofenólico de otros compuestos en mezclas complejas. Esta aplicación es particularmente útil en toxicología y ciencias forenses para identificar sustancias dentro de especímenes biológicos .

Estándar Interno de Espectrometría de Masas

El compuesto se utiliza como estándar interno para la espectrometría de masas, incluyendo GC-MS y LC-MS. El etiquetado 13C17 proporciona un desplazamiento de masa distinto, lo que permite la identificación y cuantificación precisas del ácido micofenólico, incluso en cantidades traza. Esto es vital para los estudios de metabolismo de fármacos y el análisis ambiental .

Investigación de Agentes Inmunosupresores

El ácido micofenólico 13C17 es fundamental en la investigación de agentes inmunosupresores. Es un metabolito activo del micofenolato de mofetilo, utilizado en el trasplante de órganos para prevenir el rechazo. El compuesto marcado permite estudiar su farmacodinámica y farmacocinética, contribuyendo al desarrollo de terapias inmunosupresoras más eficaces .

Estudios de Actividad Antimicrobiana

Los investigadores utilizan el ácido micofenólico 13C17 para estudiar sus propiedades antimicrobianas. Ha demostrado actividad contra diversas cepas de Candida y Staphylococcus aureus. El etiquetado isotópico ayuda a comprender el mecanismo de acción del compuesto y su posible uso como agente antimicrobiano .

Pruebas de Alimentos y Bebidas

En la industria alimentaria y de bebidas, el ácido micofenólico 13C17 se utiliza para pruebas y análisis. Ayuda a detectar la presencia de micotoxinas y a garantizar la seguridad y calidad de los consumibles. El etiquetado isotópico mejora la fiabilidad del proceso de pruebas .

Mecanismo De Acción

Target of Action

Mycophenolic Acid 13C17 primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine monophosphate (GMP), a precursor of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis .

Mode of Action

Mycophenolic Acid 13C17 acts as a potent, uncompetitive inhibitor of IMPDH . By inhibiting IMPDH, it prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), thereby blocking the de novo pathway of guanine nucleotide synthesis . This results in a decrease in the proliferation of B and T lymphocytes, which are critically dependent on this pathway .

Biochemical Pathways

The inhibition of IMPDH by Mycophenolic Acid 13C17 affects the purine biosynthesis pathways . This leads to a reduction in the synthesis of DNA and RNA, thereby suppressing the immune response by reducing the proliferation of B and T lymphocytes . It also demonstrates antiviral effects against a wide range of RNA viruses .

Pharmacokinetics

Mycophenolic Acid 13C17 is metabolized in the liver . It has a bioavailability of 72% for sodium and 94% for mofetil . The protein binding of Mycophenolic Acid 13C17 is between 82-97% . It has an elimination half-life of approximately 17.9±6.5 hours , and is excreted primarily in urine (93%) and feces (6%) .

Result of Action

The action of Mycophenolic Acid 13C17 results in potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .

Action Environment

The action, efficacy, and stability of Mycophenolic Acid 13C17 can be influenced by various environmental factors. For instance, concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of Mycophenolic Acid 13C17 . Additionally, patient-specific factors such as renal function, serum albumin levels, sex, and ethnicity can also impact its action .

Safety and Hazards

Direcciones Futuras

Mycophenolic acid is increasingly being used in the treatment of patients with various autoimmune diseases . More studies are needed to characterize free MPA concentration or MPA metabolites . Given the extensive protein binding, low to intermediate extraction, and intrinsic clearance characteristics of MPA in humans, including these variables would improve the population structural models .

Análisis Bioquímico

Biochemical Properties

Mycophenolic acid 13C17 plays a crucial role in biochemical reactions by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of guanosine triphosphate (GTP), which is essential for the proliferation of T and B lymphocytes. Mycophenolic acid 13C17 interacts with various biomolecules, including IMPDH type I and type II, with inhibitory concentrations (IC50) of 32 nM and 11 nM, respectively . Additionally, mycophenolic acid 13C17 has been shown to inhibit DNA synthesis in L strain mouse fibroblasts and exhibit antifungal activity against Candida species .

Cellular Effects

Mycophenolic acid 13C17 exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of T and B lymphocytes by depleting GTP levels, which are critical for DNA synthesis and cell division . This compound also affects cell signaling pathways, including the inhibition of the Akt-mTOR-S6K pathway, which is involved in cell growth and survival . Furthermore, mycophenolic acid 13C17 influences gene expression by downregulating the expression of CD80 and CD86 on myeloid dendritic cells and suppressing interferon-alpha production in plasmacytoid dendritic cells .

Molecular Mechanism

The molecular mechanism of mycophenolic acid 13C17 involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to a reduction in guanine nucleotide synthesis . This inhibition results in the depletion of GTP, which is necessary for the proliferation of lymphocytes. Mycophenolic acid 13C17 binds to the active site of IMPDH, preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for guanine nucleotides . Additionally, mycophenolic acid 13C17 has been shown to interfere with viral RNA synthesis by inhibiting inosine monophosphate dehydrogenase and depleting the intracellular GTP pool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mycophenolic acid 13C17 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least two years . In vitro studies have shown that mycophenolic acid 13C17 maintains its inhibitory effects on lymphocyte proliferation and DNA synthesis over extended periods . Long-term exposure to mycophenolic acid 13C17 in cell cultures has demonstrated sustained suppression of cell proliferation and gene expression .

Dosage Effects in Animal Models

The effects of mycophenolic acid 13C17 vary with different dosages in animal models. At lower doses, the compound effectively inhibits lymphocyte proliferation and reduces the production of antibodies by B cells . At higher doses, mycophenolic acid 13C17 can cause toxic effects, including gastrointestinal disturbances and increased susceptibility to infections . In a mouse model of Friend virus-induced leukemia, mycophenolic acid 13C17 reduced splenomegaly and decreased the number of hemolytic plaque-forming cells in the spleen .

Metabolic Pathways

Mycophenolic acid 13C17 is involved in several metabolic pathways, primarily through its inhibition of inosine monophosphate dehydrogenase (IMPDH) . This inhibition disrupts the de novo synthesis of guanine nucleotides, leading to a reduction in GTP levels . Additionally, mycophenolic acid 13C17 undergoes glucuronidation in the liver, forming mycophenolic acid glucuronide (MPAG), which is excreted in the urine . The compound also affects metabolic flux by altering the levels of various metabolites, including short-chain fatty acids in the gut microbiome .

Transport and Distribution

Mycophenolic acid 13C17 is transported and distributed within cells and tissues through various mechanisms. The compound is highly protein-bound in the plasma, with up to 97% of the drug bound to albumin . Mycophenolic acid 13C17 is absorbed in the small intestine and undergoes enterohepatic recirculation, leading to a secondary peak in plasma concentration several hours after administration . The compound is also distributed to various tissues, including the spleen, liver, and kidneys .

Subcellular Localization

The subcellular localization of mycophenolic acid 13C17 is critical for its activity and function. The compound is primarily localized in the cytosol, where it inhibits inosine monophosphate dehydrogenase (IMPDH) . Additionally, mycophenolic acid 13C17 has been shown to localize to the endoplasmic reticulum and Golgi apparatus, where it interacts with various enzymes involved in its metabolism . The subcellular localization of mycophenolic acid 13C17 is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Propiedades

IUPAC Name |

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUCQXSASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746805 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202866-92-9 | |

| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2)](/img/structure/B1514305.png)

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)